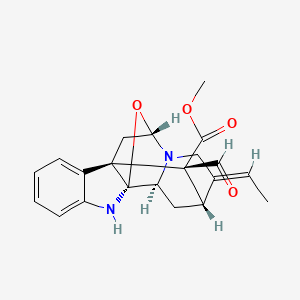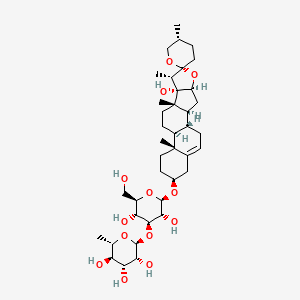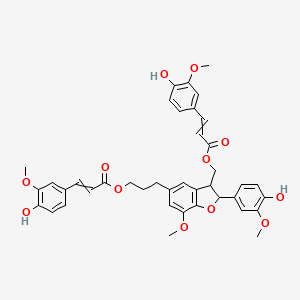![molecular formula C12H10BrClN2O2S B602862 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1246821-26-0](/img/structure/B602862.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Applications De Recherche Scientifique
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chloro-2-methylaniline: This compound shares a similar structure but lacks the sulfonamide group.
Chlorantraniliprole: This compound has a similar halogenated structure but is used primarily as an insecticide.
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is unique due to its combination of bromine, chlorine, and a pyridine ring, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
1246821-26-0 |
|---|---|
Formule moléculaire |
C12H10BrClN2O2S |
Poids moléculaire |
361.64g/mol |
Nom IUPAC |
2-bromo-5-chloro-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-5-10(13)12(6-11(8)14)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
Clé InChI |
KKLCMUGYUSXIKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


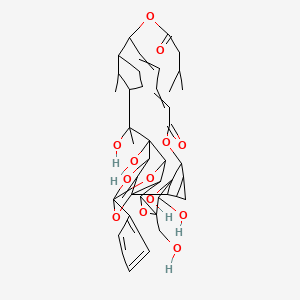


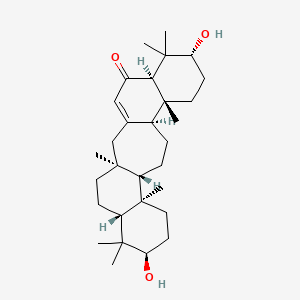
![(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B602791.png)
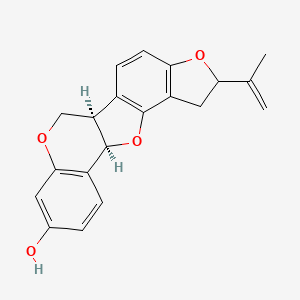
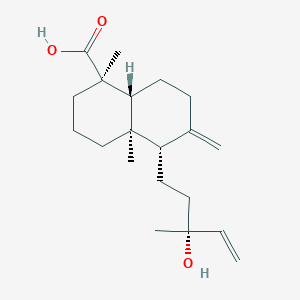
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)

